Furan-2-carboxylic acid (3-amino-propyl)-amide
Description
Furan-2-carboxylic acid (3-amino-propyl)-amide is a furan-based amide derivative characterized by a furan ring substituted with a carboxylic acid group at the 2-position and an amide linkage to a 3-aminopropyl chain. Evidence suggests its role in tumor suppression and apoptosis-related studies . Its synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-aminopropylamine under standard amide bond formation conditions, such as using acid chlorides and coupling agents .
Properties
IUPAC Name |
N-(3-aminopropyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,2,4-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZFRQYKIUIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390076 | |
| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116784-81-7 | |
| Record name | Furan-2-carboxylic acid (3-amino-propyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride Intermediate Route
Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the corresponding acid chloride in situ. Subsequent reaction with 3-aminopropylamine in anhydrous dichloromethane (DCM) at 0–5°C yields the target amide. Triethylamine (TEA) is often added to scavenge HCl, improving reaction efficiency.
Table 1: Acid Chloride Method Optimization
Carbodiimide-Mediated Coupling
Alternative protocols utilize carbodiimide reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carboxylic acid. This method avoids the formation of corrosive HCl gas and is compatible with polar aprotic solvents such as dimethylformamide (DMF).
Table 2: DCC/NHS Coupling Performance
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methodologies, though less common, enable rapid purification and scalability. The carboxylic acid is immobilized on resin beads, followed by on-resin amidation with 3-aminopropylamine. After cleavage, the product is isolated via filtration, reducing downstream purification steps.
Table 3: Solid-Phase Synthesis Parameters
| Resin Type | Coupling Reagent | Cleavage Agent | Purity (%) | Source |
|---|---|---|---|---|
| Wang resin | HBTU | TFA/DCM | 95 | |
| Rink amide resin | PyBOP | TFA/H2O | 93 |
Catalytic Amidation Strategies
Recent advances emphasize catalytic systems to minimize reagent waste. Boric acid catalysts, for instance, facilitate direct amidation between furan-2-carboxylic acid and 3-aminopropylamine under solvent-free conditions at 120°C, achieving 89% yield in 6 hours.
Table 4: Catalytic Amidation Efficiency
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Boric acid | Solvent-free | 120 | 89 | |
| ZrO₂ nanoparticles | Toluene | 100 | 84 |
High-Temperature Aminolysis
Industrial-scale production often employs aminolysis of furan-2-carboxylic acid esters under high-temperature, high-pressure conditions. In a patented method, furan-2-carboxylic acid ethyl ester reacts with excess 3-aminopropylamine in an autoclave at 230°C for 10 hours, yielding 50% crude product.
Table 5: Industrial Aminolysis Conditions
Protective Group Strategies
To prevent undesired side reactions, tert-butoxycarbonyl (Boc) protection of the amine group in 3-aminopropylamine is frequently employed. Post-coupling deprotection with trifluoroacetic acid (TFA) yields the final product with >90% purity.
Table 6: Protective Group Efficacy
Continuous Flow Synthesis
Emerging continuous flow systems enhance reaction control and scalability. A microreactor setup with DCC-mediated coupling in DCM achieves 94% yield at a flow rate of 0.5 mL/min, significantly outperforming batch processes.
Table 7: Flow Synthesis Metrics
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid (3-amino-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: 3-aminopropylamine
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Chemical Synthesis
Furan-2-carboxylic acid (3-amino-propyl)-amide serves as a versatile building block in organic synthesis. The compound can be synthesized through the reaction of furan-2-carboxylic acid with 3-aminopropylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions such as room temperature to 50°C in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Synthesis Overview
| Reactants | Coupling Agent | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Furan-2-carboxylic acid | DCC | DMF / DCM | Room temp - 50°C | 12 - 24 hours |
| 3-Aminopropylamine |
Biological Applications
The compound has shown promise in various biological contexts, particularly in antimicrobial and anticancer research. Studies indicate that it may inhibit bacterial growth and swarming behaviors, suggesting its potential as an antimicrobial agent against drug-resistant strains . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further exploration in cancer therapy.
| Activity | Target | Effect Observed |
|---|---|---|
| Antimicrobial | Various drug-resistant strains | Inhibition of growth |
| Anticancer | Cancer cell lines | Potential cytotoxic effects |
Industrial Applications
In the industrial realm, this compound is utilized in the production of polymers and resins. Its unique properties allow for the development of materials with specific characteristics suitable for various applications in materials science. The compound's ability to form stable bonds makes it valuable in creating durable materials.
Case Studies and Research Findings
Several studies have highlighted the applications of furan derivatives in medicinal chemistry:
- A study published in PLOS ONE demonstrated that trace amounts of furan-2-carboxylic acids inhibited bacterial swarming, indicating potential uses in controlling bacterial infections .
- Research on similar compounds revealed their effectiveness as urotensin-II receptor antagonists, showcasing the therapeutic potential of furan derivatives in cardiovascular diseases .
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid (3-amino-propyl)-amide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues in Antiproliferative Studies
Hollósy et al. (2012) synthesized two series of amide derivatives from furan-2-carboxylic acid (F1–F6) and thiophene-2-carboxylic acid (T1–T6), comparing their antiproliferative activity against A431 human epidermal carcinoma cells (Table 1). Key findings include:
- Lipophilicity : Thiophene derivatives (clogP range: 2.1–4.5) exhibited higher lipophilicity than furan analogues (clogP range: 1.8–3.9), correlating with improved cellular uptake and activity .
- Activity : Thiophene derivatives (e.g., T6: LD₅₀ = 12 µM) showed superior antiproliferative effects compared to furan counterparts (e.g., F6: LD₅₀ = 28 µM), suggesting the sulfur atom enhances bioactivity .
Table 1: Comparison of Furan and Thiophene Derivatives
| Compound | Substituent | clogP | LD₅₀ (µM) |
|---|---|---|---|
| F6 | 3,4-Dichlorophenyl | 3.9 | 28 |
| T6 | 3,4-Dichlorophenyl | 4.5 | 12 |
Substituted Furan-Amide Derivatives
A 2009 study synthesized furan-2-carboxylic acid amides with quinoxaline-based substituents (compounds 6–11), highlighting the impact of electron-withdrawing groups (EWGs) and steric effects (Table 2) :
- Substituent Effects : Chloro (compound 9 : LD₅₀ = 8.2 µM) and fluoro (compound 11 : LD₅₀ = 10.5 µM) groups enhanced activity compared to methoxy (compound 8 : LD₅₀ = 45 µM).
- Synthetic Yield : Electron-deficient substituents (e.g., Cl, F) reduced yields (e.g., 9 : 6.1%) due to increased reactivity, while methyl groups improved yields (e.g., 7 : 75.3%) .
Table 2: Substituent Effects on Furan-Quinoxaline Amides
| Compound | Substituent | Yield (%) | LD₅₀ (µM) |
|---|---|---|---|
| 6 | 6-Methyl | 63.0 | 22 |
| 9 | 6-Chloro | 6.1 | 8.2 |
| 11 | 6-Fluoro | 57.8 | 10.5 |
Heterocyclic and Aliphatic Chain Variations
- Pyridine Analogues: Pyridine-2-carboxylic acid (3-amino-propyl)-amide demonstrated lower lipophilicity (clogP = 1.2) and reduced cytotoxicity compared to furan derivatives, emphasizing the role of the furan ring in membrane permeability .
- Tetrahydrofuran Derivatives: Tetrahydrofuran-2-carboxylic acid (3-methylamino-propyl)-amide exhibited higher solubility (clogP = 0.9) but lower antiproliferative activity (LD₅₀ > 100 µM), suggesting conformational rigidity reduces bioactivity .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Lipophilicity-Activity Correlation : A parabolic relationship exists between clogP and antiproliferative activity, with optimal clogP values (~3.5–4.0) balancing cellular uptake and target binding .
- Electron-Deficient Substituents : EWGs (Cl, F) enhance electrophilic interactions with biological targets, while bulky groups (e.g., methoxy) hinder binding .
- Heteroatom Effects : Thiophene’s sulfur atom improves π-π stacking and hydrophobic interactions compared to furan’s oxygen, explaining its superior activity .
Biological Activity
Furan-2-carboxylic acid (3-amino-propyl)-amide, also known as N-(3-aminopropyl)furan-2-carboxamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring and an amine group. This compound has been studied for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structure and Composition
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : Approximately 204.65 g/mol
- Functional Groups : Furan ring, amine group, carboxamide group
The presence of these functional groups suggests that the compound may engage in various biological interactions, enhancing its potential as a therapeutic agent.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against several drug-resistant bacterial strains. The compound's mechanism appears to involve interactions with bacterial cell components, potentially disrupting vital processes.
Case Study: Antibacterial Efficacy
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria. The results demonstrated significant efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 250 |
| Bacillus subtilis | 125 |
These findings suggest that the compound could be developed into a viable antimicrobial agent, particularly against resistant strains.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies assessed the compound's cytotoxicity against cancer cell lines such as HeLa and HepG2. The following IC50 values were recorded:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 154.6 |
| Vero | 247.19 |
These results indicate that this compound exhibits selective cytotoxicity, particularly against HeLa cells, highlighting its potential as an anticancer therapeutic.
The biological activity of this compound is thought to be mediated through its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions are critical for its mechanism of action:
- Binding to Target Proteins : The compound can interact with amino acid residues in proteins, which may inhibit essential functions.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of caspase-3 activation in cancer cells, indicating a potential apoptotic pathway.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Furan-2-carboxylic acid (3-amino-propyl)-amide, and how can reaction yields be optimized?
- Methodological Answer: The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives (e.g., acid chloride) and 3-aminopropylamine. Optimization includes using bases like potassium carbonate to facilitate amide bond formation and purification via recrystallization or column chromatography. Reaction conditions (temperature, solvent polarity) should be tailored to minimize side reactions, such as hydrolysis of the acid chloride intermediate. For analogs, substituents on the furan ring or amine chain can influence reactivity .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer: Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- HPLC or UHPLC-MS for purity assessment, especially since commercial sources may lack analytical certificates .
- Mass spectrometry (MS) for molecular weight verification.
- FT-IR to validate functional groups (amide C=O stretch at ~1650 cm⁻¹). Cross-referencing with synthetic intermediates ensures batch consistency .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Temperature gradients (e.g., -20°C, 4°C, 25°C) over weeks.
- Humidity-controlled environments (e.g., 40–75% RH).
- Light exposure (UV/visible spectrum).
Monitor degradation via periodic HPLC analysis and compare retention times/peak areas. Lyophilization or inert-atmosphere storage may enhance stability .
Advanced Research Questions
Q. How can researchers design cellular assays to investigate the role of this compound in apoptosis pathways?
- Methodological Answer: Use the following approaches:
- Western blotting with antibodies against apoptosis markers (e.g., caspase-3, Bcl-2, Bax) to quantify protein expression .
- Flow cytometry with Annexin V/PI staining to assess cell viability and apoptosis rates.
- Gene silencing/knockout models (e.g., CRISPR-Cas9) to validate target specificity. Dose-response studies should include IC₅₀ calculations and controls for off-target effects .
Q. How should discrepancies in biological activity data between batches of this compound be addressed?
- Methodological Answer: Potential causes include:
- Purity variations: Re-analyze batches via HPLC-MS to quantify impurities.
- Solubility differences: Use standardized solvents (e.g., DMSO) and sonication for uniform dispersion.
- Batch-specific degradation: Conduct stability assays (see Q3). Functional assays (e.g., enzyme inhibition) under identical conditions can resolve inconsistencies .
Q. What computational strategies are suitable for predicting interactions between this compound and protein targets?
- Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger) to model binding poses.
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess complex stability.
- Quantum mechanical calculations (DFT) for electronic structure analysis of the furan ring and amide group. Validate predictions with experimental binding assays (e.g., SPR) .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodological Answer:
- Synthetic modifications: Vary the aminopropyl chain length or introduce substituents on the furan ring (e.g., halogens, methyl groups).
- Bioactivity screening: Test derivatives in target-specific assays (e.g., kinase inhibition, antimicrobial activity).
- Computational QSAR models: Corrogate structural features with activity data to guide design. Patent literature on analogous furan amides provides structural inspiration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
